CB1 Receptor Affinity Deficit: The C9 Side Chain Exceeds the Optimal Length for Maximal Binding Established by Canonical SAR
In the foundational SAR study of bicyclic cannabinoid analogs by Melvin et al. (1993), compounds substituted at the C-3 alkyl side chain (equivalent to the 5-position phenol substituent) exhibited maximal CB1 receptor binding affinity with side chains of seven or eight carbon atoms; the 1,1-dimethylnonyl (C9) chain therefore falls outside the optimal length window and is predicted to have reduced affinity [1]. In contrast, the C7 parent compound CP 47,497 shows a reported Ki of 2.2 nM at CB1, and the C8 homolog demonstrates a Ki of 0.83 nM, confirming the SAR trend of peak affinity at C7-C8 with a decline at longer chain lengths [2][3]. No quantitative Ki value has been published for the C9 homolog.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No published Ki; predicted reduced affinity based on side-chain length exceeding C7-C8 optimum |
| Comparator Or Baseline | CP 47,497 (C7): Ki = 2.2 nM; CP 47,497-C8-homolog: Ki = 0.83 nM |
| Quantified Difference | Not directly quantifiable; SAR trend indicates affinity decline beyond C8 chain length |
| Conditions | Radioligand displacement assay using [3H]CP-55,940 in rat brain membrane preparations |
Why This Matters
Procurement for CB1 receptor pharmacology studies must account for this chain-length-dependent affinity drop; the C9 homolog will not replicate the potency of C7 or C8 compounds.
- [1] Melvin LS, Milne GM, Johnson MR, Subramaniam B, Wilken GH, Howlett AC. Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. Mol Pharmacol. 1993;44(5):1008-1015. View Source
- [2] Bertin Bioreagent. (±)-CP 47,497 (exempt preparation). Product Data Sheet. CAT N°: 16851. Ki = 2.2 nM at CB1. View Source
- [3] Bertin Bioreagent. (±)-CP 47,497-C8-homolog-d7 (exempt preparation). Product Data Sheet. CAT N°: 10686. Ki = 0.83 nM at CB1. View Source
